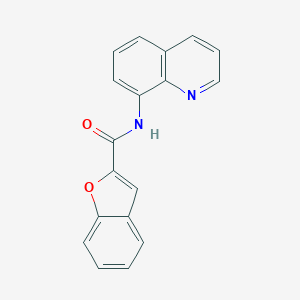
N-(quinolin-8-yl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(quinolin-8-yl)-1-benzofuran-2-carboxamide: is a chemical compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a quinoline ring attached to a benzofuran moiety through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(quinolin-8-yl)-1-benzofuran-2-carboxamide typically involves the reaction of a benzofuran substrate with a quinoline derivative. One common method involves the use of palladium-catalyzed C-H arylation followed by transamidation. For instance, the reaction conditions may include the use of palladium acetate (Pd(OAc)2) as a catalyst, silver acetate (AgOAc) as an oxidant, and sodium acetate (NaOAc) as a base, all dissolved in cyclopentyl methyl ether (CPME) and heated at 110°C under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: N-(quinolin-8-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-8-yl-benzofuran-2-carboxylic acid, while reduction could produce quinoline-8-yl-benzofuran-2-carboxamide derivatives with altered functional groups.
Scientific Research Applications
Chemistry: N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity, making it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are of significant interest. Researchers are investigating its use in the treatment of various diseases, including infections and cancer. Its ability to interact with specific biological targets makes it a promising lead compound for drug discovery.
Industry: In the industrial sector, this compound may be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in material science and engineering.
Mechanism of Action
The mechanism of action of N-(quinolin-8-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-quinolin-8-yl-quinoline-2-carboxamide: This compound shares a similar quinoline and carboxamide structure but differs in the position of the quinoline ring.
Benzofuran-2-carboxamide derivatives: These compounds have a similar benzofuran core but may have different substituents on the carboxamide group.
Uniqueness: N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is unique due to its specific combination of a quinoline ring and a benzofuran moiety This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development
Properties
Molecular Formula |
C18H12N2O2 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
N-quinolin-8-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H12N2O2/c21-18(16-11-13-5-1-2-9-15(13)22-16)20-14-8-3-6-12-7-4-10-19-17(12)14/h1-11H,(H,20,21) |
InChI Key |
FADFUZMVMOVYDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278175.png)
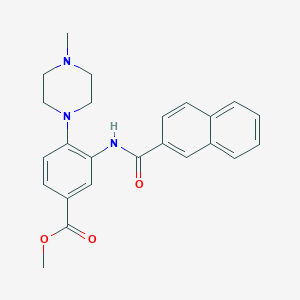
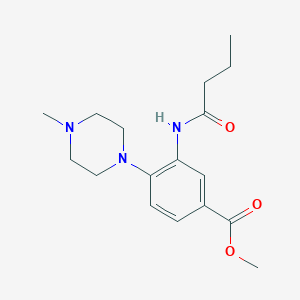
![N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278184.png)
![2,6-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278186.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide](/img/structure/B278189.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B278190.png)
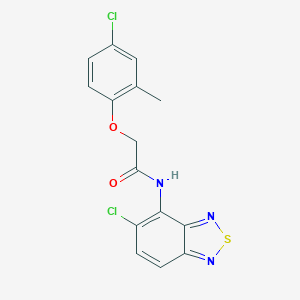
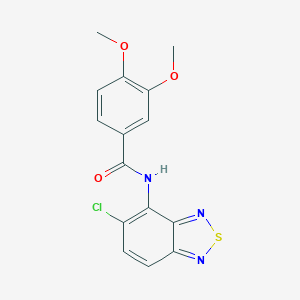
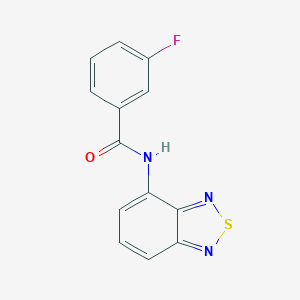

![2-(1-adamantyl)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278200.png)
![2-(2,4-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278202.png)
![N-[4-({[(1-benzofuran-2-ylcarbonyl)amino]carbothioyl}amino)-2-chlorophenyl]-2-furamide](/img/structure/B278206.png)
